An In-depth Technical Guide to Boc-Inp-OH: Physical, Chemical Properties, and Applications
An In-depth Technical Guide to Boc-Inp-OH: Physical, Chemical Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Inp-OH, chemically known as 1-Boc-piperidine-4-carboxylic acid or N-Boc-isonipecotic acid, is a synthetic amino acid derivative widely utilized as a building block in organic synthesis, particularly in the realm of peptide chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-Inp-OH, detailed experimental protocols, and its applications, with a focus on its role in peptide synthesis and its emerging biological significance.
Physicochemical Properties
Boc-Inp-OH is a white to off-white solid at room temperature. Its fundamental physical and chemical properties are summarized in the tables below, providing a quick reference for laboratory use.
Table 1: General and Physical Properties of Boc-Inp-OH
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to off-white solid or powder | [2][3] |
| Melting Point | 149-150 °C | [2] |
| Solubility | Soluble in dichloromethane. | [2] |
Table 2: Spectroscopic and Analytical Data of Boc-Inp-OH
| Data Type | Key Features/Parameters | Reference(s) |
| ¹H NMR (DMSO-d6, 300.135 MHz) | Spectrum available on SpectraBase | [4] |
| ¹³C NMR | Spectrum available on SpectraBase | [5] |
| FT-IR | Spectra (ATR-IR, Transmission IR) available on SpectraBase | [5] |
| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase | [5] |
| Purity (by HPLC) | ≥98.00% | [2] |
Synthesis and Purification
The most common synthetic route to Boc-Inp-OH involves the protection of the secondary amine of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of Boc-Inp-OH
This protocol is a generalized procedure based on common practices for the Boc-protection of amino acids.
Materials:
-
Isonipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide and tert-butanol at 0°C.
-
Slowly add di-tert-butyl dicarbonate to the solution over a period of 30 minutes while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the resulting solution to half its volume under reduced pressure.
-
Acidify the mixture to a pH of 2 with a 2N HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-Inp-OH as a white solid.
Experimental Protocol: Purification
A general purification method for Boc-protected amino acids involves recrystallization or column chromatography. For many applications, the crude product from the synthesis is of sufficient purity. If further purification is required, a toluene wash can be effective for similar compounds.
Procedure (Toluene Wash):
-
Suspend the crude Boc-Inp-OH in toluene.
-
Heat the mixture to 50°C and stir for 1 hour.
-
Cool the mixture to room temperature and continue stirring for 2 hours.
-
Filter the solid and wash with fresh toluene.
-
Dry the purified product under vacuum at 50°C.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A standard reverse-phase HPLC method can be employed for the purity assessment of Boc-Inp-OH. The following is a proposed method based on the analysis of similar N-Boc protected compounds.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[6]
-
Gradient: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]
-
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection: UV at 210 nm[6]
-
Injection Volume: 10 µL[6]
Sample Preparation: Dissolve approximately 1 mg/mL of Boc-Inp-OH in the initial mobile phase composition.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (for ¹H NMR):
-
For small molecules like Boc-Inp-OH, dissolve 5-25 mg of the sample in a suitable deuterated solvent.[7] Common solvents include DMSO-d6, chloroform-d, and methanol-d4.[4][7]
-
The sample can be dissolved in a small vial first and then transferred to an NMR tube using a Pasteur pipette to ensure complete dissolution.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of Boc-Inp-OH using an agate mortar and pestle.[8]
-
Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder.[8]
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[8]
-
Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.[8]
Applications in Synthesis and Biology
Solid-Phase Peptide Synthesis (SPPS)
Boc-Inp-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acids like trifluoroacetic acid (TFA).
Biological and Pharmacological Potential
While Boc-Inp-OH itself is primarily a synthetic intermediate, derivatives of isonipecotic acid have shown significant biological activity. Notably, Boc-Inp-OH has been reported to exhibit antitumor and antibacterial properties.[1] The proposed mechanisms of action are the inhibition of DNA gyrase in bacteria and the inhibition of prostaglandin synthesis.[1] Furthermore, derivatives of nipecotic and isonipecotic acid are being investigated for their potential in treating neurological disorders, including epilepsy and Alzheimer's disease, often through the modulation of GABAergic neurotransmission.[9][10][11][12][13]
Conclusion
Boc-Inp-OH is a valuable and versatile building block for organic and medicinal chemists. Its well-defined physicochemical properties and established role in solid-phase peptide synthesis make it a reliable component in the construction of complex peptides and peptidomimetics. Furthermore, the emerging biological activities associated with isonipecotic acid derivatives highlight the potential of Boc-Inp-OH as a scaffold for the development of novel therapeutic agents targeting a range of diseases, from bacterial infections to neurodegenerative disorders. This guide provides a foundational understanding of Boc-Inp-OH for researchers and developers, enabling its effective use in both synthetic and biological applications.
References
- 1. N-Boc-isonipecotic acid | 84358-13-4 | FB11142 | Biosynth [biosynth.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. biomall.in [biomall.in]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
